N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
N-cyclohexyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a novel synthetic compound with potential implications in various fields of research and industry. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities .
Properties
IUPAC Name |
N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-11-9-12(2)19-17-16(11)18-20-13(3)10-15(23(18)22-17)21-14-7-5-4-6-8-14/h9-10,14,21H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBIHZEKFWBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves several steps. One common synthetic route includes the annulation of the pyrazole ring to the pyrimidine ring . The reaction conditions typically involve the use of acetic anhydride and pyridine under reflux for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole and pyrimidine rings .
Scientific Research Applications
This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves the inhibition of CDK2/cyclin A2 . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound targets the ATP-binding site of CDK2, preventing the phosphorylation of downstream substrates and ultimately inhibiting cell proliferation .
Comparison with Similar Compounds
N-cyclohexyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is unique compared to other similar compounds due to its specific structural features and potent biological activities . Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit CDK2 inhibitory activities but may differ in their potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
